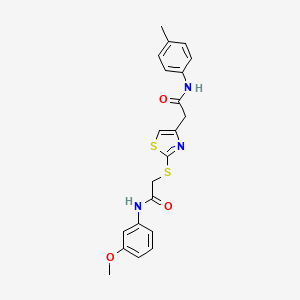

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.

BenchChem offers high-quality N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene derivatives, structurally related to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study conducted by Ashby et al. (1978) aimed to understand if replacing an aromatic ring with an isosteric thiophene ring affects the compound's carcinogenic potential. This research indicates the interest in understanding the biological activity and safety of structurally modified aromatic compounds, which could be relevant to the compound due to the presence of aromatic and thiazole rings in its structure (Ashby, Styles, Anderson, & Paton, 1978).

Analgesic Mechanisms of Acetaminophen

The study of acetaminophen's analgesic effects, as detailed by Ohashi and Kohno (2020), explores the complex metabolism and mechanisms through which acetaminophen induces analgesia. Given the acetamide group present in both acetaminophen and the compound of interest, understanding the metabolic pathways and biological effects of acetaminophen could provide a foundation for researching similar compounds (Ohashi & Kohno, 2020).

Environmental Persistence and Effects of Acetaminophen

The study by Vo et al. (2019) on acetaminophen's environmental impact, including its transformation products and removal strategies, highlights the significance of understanding the environmental fate of pharmaceuticals. Research into the degradation pathways and potential environmental toxicity of related acetamide-containing compounds could be informed by such studies (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).

Hepatotoxicity Related to Paracetamol

The review on paracetamol-induced liver injury by Tittarelli et al. (2017) discusses the potential for hepatotoxicity following overdose or chronic ingestion, which is crucial for considering the safety profile of structurally or functionally related compounds. This perspective is vital for developing new drugs with an acetamide moiety, as it emphasizes the need for evaluating liver toxicity potential (Tittarelli, Pellegrini, Scarpellini, Marinelli, Bruti, di Luca, Busardò, & Zaami, 2017).

properties

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-14-6-8-15(9-7-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-4-3-5-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSVZMJQERPTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)

![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2523796.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2523797.png)

![N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2523802.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2523808.png)